N-Terminal Protection Enables Exclusive cis-Amide Bond Geometry in Peptoid Synthesis
The N-tert-butyl (tBu) group present in H-Tbu-Gly-Otbu-HCl exerts a major steric influence on the adjacent amide bond when incorporated into peptoid backbones. Unlike unsubstituted glycine or mono-protected glycine esters (e.g., H-Gly-OtBu·HCl), the hindered tBu side chain forces the NX-NtBu peptoid-amide bond to adopt exclusively the cis-geometry [1]. This contrasts with standard glycine residues, which populate a mixture of cis and trans conformations, leading to heterogeneous peptide structures.
| Evidence Dimension | Cis/Trans Isomerization of Peptoid-Amide Bond |
|---|---|
| Target Compound Data | >99% cis geometry |
| Comparator Or Baseline | Unsubstituted glycine residue (from standard Fmoc-Gly-OH) |
| Quantified Difference | Qualitative difference from a mixture of cis/trans conformers to an exclusive cis conformer. |
| Conditions | Solid-phase synthesis of NtBu-containing peptoid oligomers; NMR conformational analysis. |
Why This Matters
This exclusive cis-geometry is a critical determinant of peptoid secondary structure and bioactivity, providing a level of conformational control unattainable with standard glycine building blocks.
- [1] Alaa, R. et al. Solid-Phase Synthesis of Peptoid Oligomers Containing Crowded tert-Butyl Side Chains. 2025. PMID: 40153640. View Source
